CK2/Pim1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CK2/Pim1-IN-1 is a dual inhibitor of protein kinases CK2 and Pim1. These kinases are involved in various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been developed for research into proliferative disorders such as cancer, as well as other kinase-associated conditions including inflammation, pain, vascular disorders, pathogenic infections, and certain immunological disorders .
准备方法
The synthesis of CK2/Pim1-IN-1 involves the design and synthesis of novel amino alcohol derivatives of the parental compound DMAT. The preparation method for in vivo studies involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O .
化学反应分析
CK2/Pim1-IN-1 undergoes various chemical reactions, including inhibition studies toward recombinant CK2 and Pim1. The compound demonstrates high selectivity and proapoptotic properties towards cancer cells, especially acute lymphoblastic leukemia . Common reagents used in these reactions include synthetic peptide substrates and [γ 33 P-ATP] .
科学研究应用
CK2/Pim1-IN-1 is primarily used in cancer research due to its ability to induce apoptosis in cancer cells. It has shown significant efficacy in reducing the viability of cancer cells by inhibiting CK2 and Pim1 kinase activity . The compound is also used in studies related to inflammation, pain, vascular disorders, pathogenic infections, and certain immunological disorders . Additionally, it has been evaluated for its effects on cell cycle progression, autophagy induction, and intracellular inhibition of CK2 and Pim1 in various cancer cell lines .
作用机制
CK2/Pim1-IN-1 exerts its effects by inhibiting the kinase activity of CK2 and Pim1. These kinases are involved in the regulation of essential cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of CK2 and Pim1 kinase activity leads to the induction of apoptosis in cancer cells . The compound targets the active sites of CK2 and Pim1, thereby preventing their phosphorylation activity .
相似化合物的比较
CK2/Pim1-IN-1 is unique due to its dual inhibition of both CK2 and Pim1 kinases. Similar compounds include TDB, a selective, cell-permeable inhibitor of CK2 and Pim1, which has shown superior cytotoxic efficacy compared to individual inhibitors of CK2 and Pim1 . Other similar compounds include various amino alcohol derivatives of DMAT, which have been designed and synthesized as potent dual CK2/Pim1 inhibitors .
属性
分子式 |
C15H9NO4S2 |
---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-[5-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7+ |
InChI 键 |
OTBNRWGTJUMXPA-KPKJPENVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。